Methyl 5-(2-thienyl)-2-thiophenecarboxylate
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Overview
Description
Methyl 5-(thiophen-2-yl)thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of methyl 5-(thiophen-2-yl)thiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Methyl 5-(thiophen-2-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Scientific Research Applications
Methyl 5-(thiophen-2-yl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Thiophene derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other biologically active thiophene compounds.
Industry: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of methyl 5-(thiophen-2-yl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Methyl 5-(thiophen-2-yl)thiophene-2-carboxylate can be compared with other thiophene derivatives such as:
- Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate
- 2-Acetyl-5-methylthiophene
- 5-(2-Pyridyl)thiophene-2-carboxylic acid
These compounds share the thiophene core structure but differ in their substituents, leading to variations in their chemical properties and applications .
Biological Activity
Methyl 5-(2-thienyl)-2-thiophenecarboxylate is a compound belonging to the class of thiophene derivatives, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Thiophene Derivatives
Thiophene and its derivatives are sulfur-containing heterocycles that have been extensively studied for their pharmacological properties. These compounds exhibit a wide range of biological activities, including antibacterial , anticancer , anti-inflammatory , and analgesic effects. The biological efficacy of thiophene derivatives often depends on their structural modifications, which influence interactions with various biological targets .
Anticancer Properties
This compound has been investigated for its anticancer potential. Research indicates that thiophene derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. For instance, studies have shown that these compounds can modulate the activity of proteins associated with cancer progression, such as those involved in apoptosis and cell cycle regulation .
Table 1: Summary of Anticancer Activity
Anti-inflammatory Effects
In addition to anticancer properties, this compound exhibits anti-inflammatory effects. Thiophene derivatives have been shown to inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses. This activity suggests potential applications in treating inflammatory diseases .
The biological effects of this compound are largely attributed to its ability to interact with specific molecular targets within cells:
- Signal Transduction Pathways : Thiophene derivatives can inhibit pathways such as NF-κB signaling, which is crucial in inflammation and cancer progression .
- Protein Interactions : These compounds often bind to proteins involved in cell cycle regulation and apoptosis, leading to altered cellular responses that inhibit tumor growth .
Case Studies
A study conducted on various thiophene derivatives demonstrated significant cytotoxic effects against several cancer cell lines, including head and neck squamous cell carcinoma (HNSCC). The results indicated that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .
Another investigation focused on the structure-activity relationship (SAR) of thiophene analogues, revealing that specific substitutions on the thiophene ring enhanced anticancer activity. This information is critical for the design of more potent derivatives with improved selectivity and efficacy against cancer cells .
Properties
Molecular Formula |
C10H8O2S2 |
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Molecular Weight |
224.3 g/mol |
IUPAC Name |
methyl 5-thiophen-2-ylthiophene-2-carboxylate |
InChI |
InChI=1S/C10H8O2S2/c1-12-10(11)9-5-4-8(14-9)7-3-2-6-13-7/h2-6H,1H3 |
InChI Key |
ZEWBIVSELARSHB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C2=CC=CS2 |
Origin of Product |
United States |
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